![molecular formula C9H10N2O5S B1279413 2-[(4-Sulfamoylphenyl)formamido]acetic acid CAS No. 143288-21-5](/img/structure/B1279413.png)

2-[(4-Sulfamoylphenyl)formamido]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

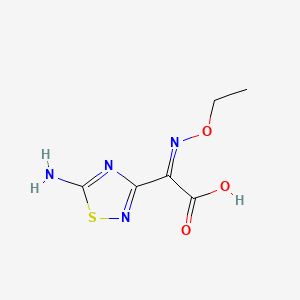

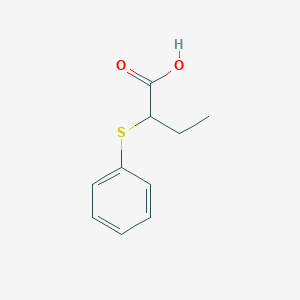

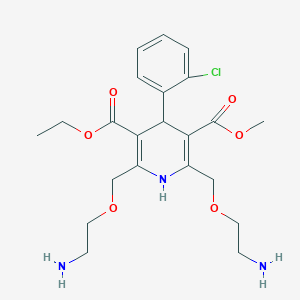

2-[(4-Sulfamoylphenyl)formamido]acetic acid is a sulfonamide derivative. It has a molecular formula of C9H10N2O5S and a molecular weight of 258.25 g/mol .

Molecular Structure Analysis

The linear formula of 2-[(4-Sulfamoylphenyl)formamido]acetic acid is C8H9NO4S .Physical And Chemical Properties Analysis

2-[(4-Sulfamoylphenyl)formamido]acetic acid is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

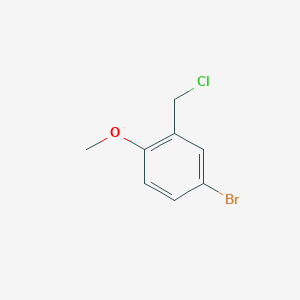

Synthesis of Heterocyclic Compounds

- The compound is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the creation of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, as reported by López et al. (2000) in their study on new synthesis methods for these compounds (López et al., 2000).

Antimicrobial Properties

- Research by Sharshira and Hamada (2012) highlights the role of compounds derived from 2-[(4-Sulfamoylphenyl)formamido]acetic acid in producing antimicrobial agents. They found that derivatives of this compound exhibited a moderate degree of potent antimicrobial activity (Sharshira & Hamada, 2012).

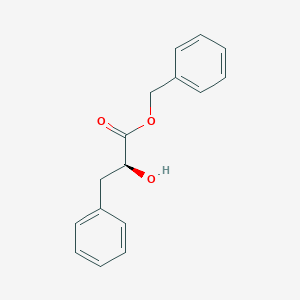

Synthesis of Derivatives for Disaccharides

- Wyss and Kiss (1975) reported the synthesis of derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside, which are used as starting materials for disaccharides. This process indicates the compound's utility in complex carbohydrate synthesis (Wyss & Kiss, 1975).

Fluorescence Studies and Binding with Proteins

- Meng et al. (2012) utilized derivatives of 2-[(4-Sulfamoylphenyl)formamido]acetic acid for fluorescence studies and investigated their binding interactions with bovine serum albumin. This research provides insights into the biochemistry of protein-ligand interactions (Meng et al., 2012).

Biochemical Metabolism Studies

- Boyland and Manson (1966) explored the metabolism of aromatic amines and found that 2-Formamido-1-naphthyl hydrogen sulphate, a derivative of 2-[(4-Sulfamoylphenyl)formamido]acetic acid, is a metabolite of 2-naphthylamine. This study is crucial for understanding the biochemical pathways of similar compounds (Boyland & Manson, 1966).

Synthesis of Analgesic and Anti-inflammatory Compounds

- Gein et al. (2018) conducted a study where they synthesized compounds with analgesic and anti-inflammatory activities using 2-[(4-Sulfamoylphenyl)formamido]acetic acid derivatives, demonstrating its potential in pharmaceutical applications (Gein et al., 2018).

Photolytic Decomposition Studies

- Research by Davis, Wells, and Taylor (1979) on the photolytic decomposition of indapamide, a drug, led to the formation of several products, including 1-(N-formamido)-2-methylindoline, indicating the compound's role in photochemical reactions (Davis, Wells, & Taylor, 1979).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(4-sulfamoylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)(H2,10,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFOOXBQBNWTDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440429 |

Source

|

| Record name | 2-[(4-sulfamoylphenyl)formamido]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Sulfamoylphenyl)formamido]acetic acid | |

CAS RN |

143288-21-5 |

Source

|

| Record name | 2-[(4-sulfamoylphenyl)formamido]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione](/img/structure/B1279339.png)

![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)